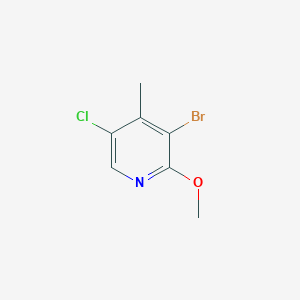
3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Cat. No. B1290444
Key on ui cas rn:
851607-30-2
M. Wt: 236.49 g/mol
InChI Key: CRWBHPSHBRYYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08653277B2
Procedure details


1.0 g (4.3 mmol) of 3-bromo-5-chloro-2-methoxy-4-methylpyridine, 1.2 g (5.4 mmol) of 2,3,4-trimethoxy-6-methylphenylboronic acid, 1.8 g (13 mmol) of potassium carbonate, 46 mg (0.26 mmol) of palladium chloride, 147 mg (0.52 mmol) of tricyclohexylphosphine and 40 ml of tetrahydrofuran were put in a 200 ml autoclave, and carbon monoxide gas was injected to a pressure of 10 atm, followed by stirring at 120° C. for 20 hours. The reaction solution was subjected to filtration on the pad of celite, water was added, and tetrahydrofuran was distilled off under reduced pressure. The aqueous solution was extracted with ethyl acetate, the organic layer was dried over anhydrous magnesium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure. The crude product was purified by silica gel column chromatography to obtain 0.31 g (yield: 20%) of 3-(2,3,4-trimethoxy-6-methylbenzoyl)-5-chloro-2-methoxy-4-methylpyridine (melting point 92 to 94° C.), and the compound was identified by 1HNMR.

Name
2,3,4-trimethoxy-6-methylphenylboronic acid
Quantity
1.2 g
Type
reactant
Reaction Step Two




Name
palladium chloride
Quantity
46 mg
Type
catalyst
Reaction Step Six


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([O:10][CH3:11])=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8].[CH3:12][O:13][C:14]1[C:19]([O:20][CH3:21])=[C:18]([O:22][CH3:23])[CH:17]=[C:16]([CH3:24])[C:15]=1B(O)O.[C:28](=O)([O-])[O-:29].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.[C]=O>[Pd](Cl)Cl.O1CCCC1>[CH3:12][O:13][C:14]1[C:19]([O:20][CH3:21])=[C:18]([O:22][CH3:23])[CH:17]=[C:16]([CH3:24])[C:15]=1[C:28]([C:2]1[C:3]([O:10][CH3:11])=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8])=[O:29] |f:2.3.4,^3:52|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC=C(C1C)Cl)OC
|
Step Two
|
Name
|
2,3,4-trimethoxy-6-methylphenylboronic acid
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C(=CC(=C1OC)OC)C)B(O)O
|
Step Three
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
147 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Six
|
Name
|
palladium chloride
|
|
Quantity
|
46 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd](Cl)Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at 120° C. for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction solution was subjected to filtration on the pad of celite, water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
tetrahydrofuran was distilled off under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
subjected to filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=O)C=2C(=NC=C(C2C)Cl)OC)C(=CC(=C1OC)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.31 g | |
| YIELD: PERCENTYIELD | 20% | |
| YIELD: CALCULATEDPERCENTYIELD | 19.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
